molecular formula C19H28N2O3S B2803990 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide CAS No. 2380169-98-0

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide

Cat. No. B2803990
CAS RN: 2380169-98-0
M. Wt: 364.5
InChI Key: NDWSVCOHQGGCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of thianaphthene derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it exhibits a high degree of selectivity and potency, making it an ideal candidate for drug development. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide. One area of interest is the development of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential interactions with other drugs. Finally, research is also needed to investigate the potential side effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its safety profile in humans.
Conclusion:
In conclusion, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is a promising compound that has demonstrated potential therapeutic applications in various fields of medicine. Its unique chemical structure and biochemical properties make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide can be synthesized using a multistep process involving the reaction of 2-phenylmethoxyacetyl chloride with morpholine followed by thianaphthene-2-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also demonstrated potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-12-25-13-7-19)21-8-10-23-11-9-21/h1-5H,6-16H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWSVCOHQGGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.